4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 4-fluorobenzoyl chloride under mild conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene and benzothiazole rings can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antifungal, antibacterial, and anticancer activities.
Biological Research: The compound is used in studies to understand the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: Benzothiazole derivatives are used in the development of agrochemicals, such as fungicides and herbicides, due to their biocidal properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of fungal or bacterial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-ylamine: A precursor in the synthesis of 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide.
4-fluorobenzoyl chloride: Another precursor used in the synthesis.
Other Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-fluorobenzothiazole derivatives share similar structural features and biological activities.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which can enhance its biological activity and stability.
Properties
IUPAC Name |
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAYAHXRSLTYRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.